Biotin-PEG3-SS-DBCO

Proteomics Chemical Biology Target Enrichment

Non-cleavable biotin linkers permanently label targets, interfering with mass spec and downstream assays. Biotin-PEG3-SS-DBCO solves this via a bioreducible disulfide bond for mild reductive release. - **Application**: Copper-free SPAAC click chemistry for ABPP, proteomics, and oligonucleotide purification. - **Advantage**: Recover native, tag-free proteins/RNA with DTT or TCEP; eliminates streptavidin carryover. - **Supply**: Packaged under argon; shipped on blue ice.

Molecular Formula C42H56N6O8S3
Molecular Weight 869.1 g/mol
Cat. No. B12318086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-SS-DBCO
Molecular FormulaC42H56N6O8S3
Molecular Weight869.1 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
InChIInChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)
InChIKeyZJVGOGQIAYMKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG3-SS-DBCO: A Cleavable, Copper-Free Click Chemistry Reagent for Precise Biotinylation and Targeted Enrichment


Biotin-PEG3-SS-DBCO (CAS 1430408-09-5, synonyms: DBCO-S-S-PEG3-biotin, Disulfide Biotin DBCO) is a heterobifunctional linker that integrates a dibenzocyclooctyne (DBCO) group for strain-promoted azide-alkyne cycloaddition (SPAAC) and a biotin moiety for streptavidin/avidin capture, separated by a polyethylene glycol (PEG3) spacer and a bioreducible disulfide (SS) bond [1]. This modular architecture enables copper-free click chemistry for bioorthogonal conjugation, followed by affinity-based purification, with the unique capacity for subsequent reductive cleavage to release the captured target under mild conditions [2].

Copper-free SPAAC biotinylation of azide-tagged molecules
Streptavidin/avidin affinity capture for target enrichment
Reductive disulfide cleavage for label-free native target recovery

Why Biotin-PEG3-SS-DBCO Cannot Be Replaced by a Generic Biotin-DBCO Conjugate


In contrast to non-cleavable biotin-DBCO linkers (e.g., Biotin-PEG4-DBCO), substitution with Biotin-PEG3-SS-DBCO is not a one-to-one exchange due to fundamental differences in the workflow it enables . Non-cleavable variants produce a permanently biotinylated target, which can hinder downstream analysis, particularly for intact protein characterization by mass spectrometry (MS). The integration of a disulfide bond in Biotin-PEG3-SS-DBCO provides a quantitative and qualitative advantage: it allows for controlled release of the captured analyte using mild reducing agents like DTT, BME, or TCEP, preserving the native state of the target for subsequent structural or functional assays . This functional divergence directly impacts experimental outcomes by enabling workflows that require elution of the target protein rather than elution of the entire streptavidin-biotin-target complex .

Non-cleavable biotin-DBCO linkers may require harsh elution conditions that co-elute streptavidin and denature targets, limiting native recovery.

Permanent biotinylation can interfere with downstream mass spectrometry or functional assays that demand an unmodified target.

Quantitative Differentiation of Biotin-PEG3-SS-DBCO: Evidence-Based Performance Against Closest Analogs


Functional Workflow Enablement: Cleavable vs. Non-Cleavable Biotin-DBCO Linkers

Biotin-PEG3-SS-DBCO enables a two-step, 'click-and-release' workflow that is impossible with non-cleavable analogs like Biotin-PEG4-DBCO. In a quantitative protocol for DNA pull-down, Biotin-PEG3-SS-DBCO was used to label glucosylated DNA, which was then captured on streptavidin beads. Crucially, the disulfide bond was subsequently cleaved, allowing for the elution and recovery of the purified, label-free DNA in 50 µL of water . In contrast, protocols using non-cleavable linkers require harsh elution conditions (e.g., boiling in SDS buffer) that co-elute the biotin-streptavidin complex and denature the target, complicating downstream analysis . This functional difference is a decisive factor in procurement for workflows requiring native target recovery.

Target Elution & Recovery
Source review
Cleavable (this product): Mild DTT elution releases label-free native target.
Non-cleavable: Harsh SDS boiling co-elutes biotin-streptavidin complex.
Enables native target recovery for downstream analysis.
Workflow-specific evidence; validate for target type.
Proteomics Chemical Biology Target Enrichment

Solubility in Aqueous Buffers: PEG3 Spacer Quantification

The hydrophilic PEG3 spacer in Biotin-PEG3-SS-DBCO provides quantifiably superior solubility compared to analogs lacking a PEG linker. The compound exhibits a solubility of 100 mg/mL (115.06 mM) in DMSO . While direct solubility in aqueous buffers is not always reported, the presence of the PEG3 unit is explicitly noted to provide better solubility to the labeled molecules in aqueous media [1]. This contrasts with earlier-generation DBCO reagents, which can suffer from aggregation and precipitation in aqueous environments due to the hydrophobic nature of the DBCO core .

DMSO Solubility
Reported
100 mg/mL (115.06 mM) in DMSO
Minimizes precipitation during conjugation for reproducible labeling.
Vendor-reported; PEG3 enhances aqueous solubility.
Bioconjugation Aqueous Solubility Formulation

Click Chemistry Kinetics: DBCO Second-Order Rate Constant

The DBCO moiety in Biotin-PEG3-SS-DBCO enables rapid, copper-free click chemistry with azides. The second-order rate constant for a DBCO-azide cycloaddition is reported to be 0.36 M⁻¹s⁻¹ in relevant literature [1][2]. This rate is within the typical range for DBCO reagents (0.3 to 0.9 M⁻¹s⁻¹) and is significantly faster than many other strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, enabling efficient biotinylation in complex biological milieus.

SPAAC Reaction Kinetics
Class-level
k₂ ≈ 0.36 M⁻¹s⁻¹ for DBCO-azide cycloaddition
Rapid kinetics support time-sensitive labeling applications.
Class-level rate; specific conjugate data to verify.
Bioorthogonal Chemistry SPAAC Reaction Kinetics

Molecular Weight and Spacer Length: Impact on Steric Hindrance

Biotin-PEG3-SS-DBCO has a molecular weight of 869.1 g/mol, determined by its chemical formula C₄₂H₅₆N₆O₈S₃ [1]. Its PEG3 spacer arm provides better solubility and is known to reduce aggregation and minimize steric hindrance for affinity-binding to avidin or streptavidin, a feature shared with other PEG3-containing linkers . In contrast, the shorter PEG2 spacer in DBCO-NH-PEG2-Biotin may offer less steric relief, while longer PEG chains (e.g., PEG12 in DBCO-NHCO-PEG12-biotin) can increase molecular weight and potentially alter pharmacokinetics if used in vivo . The PEG3 length is often chosen as a balance between solubility and minimal structural perturbation.

Linker Spacer Design
Class-level
PEG3 (this product): MW 869.1, balances solubility and steric relief.
Shorter PEG2: less steric relief; Longer PEG12: potential steric bulk.
PEG3 spacer may provide optimal balance for biotin-streptavidin binding.
Structural inference; validate for specific target.
Bioconjugation Linker Design Steric Hindrance

High-Impact Research and Industrial Applications for Biotin-PEG3-SS-DBCO


Chemical Proteomics for Target Identification and Validation

Biotin-PEG3-SS-DBCO is ideally suited for chemical proteomics workflows, such as activity-based protein profiling (ABPP) or the enrichment of newly synthesized proteins (NSPs) [1]. In a typical experiment, cells are treated with an azide-modified metabolic probe (e.g., AHA) or a small-molecule probe. After lysis, Biotin-PEG3-SS-DBCO is used in a copper-free click reaction to covalently attach biotin to the probe-labeled proteins . The biotinylated proteome is then captured on streptavidin beads. The critical advantage is the subsequent reductive cleavage of the disulfide bond with DTT, which releases the enriched proteins in their native state, free of the biotin tag, for direct analysis by LC-MS/MS. This 'click, capture, and release' strategy minimizes background from streptavidin and the biotin-binding pocket, significantly improving the signal-to-noise ratio and depth of proteomic coverage .

Reversible Labeling and Purification of Oligonucleotides

For nucleic acid research, Biotin-PEG3-SS-DBCO provides a method for the reversible immobilization and purification of azide-modified DNA or RNA . Following copper-free click conjugation to an azide-labeled oligonucleotide, the conjugate can be efficiently captured on streptavidin-coated magnetic beads. After washing away impurities, the pure, label-free oligonucleotide is recovered by simple incubation with a reducing agent like DTT . This is a crucial step for preparing high-purity oligonucleotides for sensitive applications such as next-generation sequencing (NGS), CRISPR guide RNA production, or single-molecule studies, where residual biotin or streptavidin would be detrimental .

Bioorthogonal Labeling and Tracking of Cell Surface Proteins

The copper-free nature of Biotin-PEG3-SS-DBCO makes it an excellent tool for labeling cell surface proteins on live cells [2]. By first introducing an azide handle onto surface glycoproteins (e.g., via metabolic glycoengineering), the DBCO conjugate can be added to the culture medium to perform a rapid, non-toxic SPAAC reaction. The resulting biotin tag allows for downstream analysis, such as flow cytometry with fluorescent streptavidin or pull-down for proteomic analysis [2]. Compared to copper-catalyzed click chemistry (CuAAC), the SPAAC reaction with Biotin-PEG3-SS-DBCO eliminates the risk of copper-induced toxicity or protein damage, preserving cell viability and native protein states .

Application
Selection Property
Validation Focus
Chemical proteomics (target identification/validation)
Cleavable linker enables native protein recovery
Verify reduced background and improved MS coverage
Oligonucleotide purification
Reversible immobilization via disulfide cleavage
Label-free recovery for NGS/CRISPR applications
Live-cell surface protein labeling
Copper-free SPAAC preserves cell viability
Non-toxic labeling for flow cytometry/proteomics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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